molecular formula C8H8FN3 B11919708 5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine

5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11919708
M. Wt: 165.17 g/mol
InChI Key: LWBNWFDREBOSLJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine can be achieved through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The specific molecular targets and pathways involved may vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and a methyl group, which can influence its chemical reactivity and biological activity. These unique features make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

5-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C8H8FN3/c1-5-8(10)12-6(9)3-2-4-7(12)11-5/h2-4H,10H2,1H3

InChI Key

LWBNWFDREBOSLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2F)N

Origin of Product

United States

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